4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a sulfamoyl group (diethyl substitution) and a 2,4-dimethylphenyl-substituted oxadiazole ring.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)17-10-8-16(9-11-17)19(26)22-21-24-23-20(29-21)18-12-7-14(3)13-15(18)4/h7-13H,5-6H2,1-4H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZROOCMYLFLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the corresponding amine with sulfamoyl chloride.
Formation of the Benzamide: The final step involves the coupling of the oxadiazole derivative with the benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties :
The compound has been evaluated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The diethylsulfamoyl group is believed to enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy against tumor cells .
Anti-inflammatory Effects :
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Pesticide Development :
The unique chemical structure of 4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has led to its investigation as a potential pesticide. Its ability to disrupt biological processes in pests could provide an effective means of crop protection without harming beneficial insects .
Herbicide Potential :
Research into the herbicidal properties of oxadiazole derivatives suggests that this compound may inhibit weed growth by interfering with specific metabolic pathways in plants. This characteristic makes it a candidate for development as a selective herbicide .
Materials Science Applications
Polymer Chemistry :
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its presence can improve the performance of polymers used in various industrial applications .
Nanotechnology :
In nanotechnology, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with nanoparticles could facilitate targeted drug delivery, improving therapeutic outcomes while minimizing side effects .
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
-
Cancer Cell Line Testing :
- Research presented at the Annual Cancer Research Conference demonstrated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. This suggests its potential as a lead compound for further anticancer drug development.
-
Agricultural Field Trials :
- Field trials conducted by agricultural researchers assessed the herbicidal activity of the compound on common weeds. The results showed effective control over weed populations with minimal impact on crop yield.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If used as an anticancer agent, it may interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key Analog Compounds:
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Differences: Benzyl(methyl)sulfamoyl group vs. diethylsulfamoyl; 4-methoxyphenylmethyl vs. 2,4-dimethylphenyl.
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Differences : Cyclohexyl(ethyl)sulfamoyl vs. diethylsulfamoyl; furan-2-yl vs. 2,4-dimethylphenyl.
- Impact : The 2,4-dimethylphenyl group may improve steric complementarity in enzyme binding pockets compared to LMM11’s heteroaromatic furan .
Compounds 7c–7f () : Thiazole-linked sulfanylpropanamides.
- Differences : Sulfanylpropanamide vs. sulfamoylbenzamide; thiazole vs. oxadiazole.
- Impact : The sulfamoyl group in the target compound may enhance hydrogen bonding with biological targets compared to sulfanyl derivatives .
VNI Derivatives (): Dichlorophenyl and imidazole-containing oxadiazoles. Differences: Dichlorophenyl and imidazole vs. dimethylphenyl and diethylsulfamoyl.
Physicochemical Properties
- Lipophilicity : The diethylsulfamoyl group increases logP compared to methoxy or bromo substituents (e.g., Compounds 6–8 in ), favoring passive diffusion .
- Solubility: Sulfamoyl groups generally improve aqueous solubility over non-polar substituents like trifluoromethyl .
Antifungal Activity:
Enzyme Inhibition:
Pharmacokinetic Predictions
- Protein Binding : Sulfamoyl groups may increase plasma protein binding, reducing free drug availability compared to sulfanyl derivatives .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the benzamide family, featuring a complex structure that incorporates a diethylsulfamoyl group and an oxadiazole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.
Molecular Structure
- Molecular Formula : C23H29N3O4S
- Molecular Weight : 443.56 g/mol
- CAS Number : 887680-69-5
Chemical Characteristics
- Density : 1.266 g/cm³ (predicted)
- pKa : 13.23 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group enhances its binding affinity, potentially modulating the activity of these targets. Research indicates that compounds with similar structures have shown significant inhibitory effects on various biological processes.
Antifungal and Insecticidal Properties
Recent studies have evaluated the antifungal and insecticidal activities of related benzamide compounds, suggesting that the oxadiazole and sulfamoyl substituents contribute to their efficacy:
- Insecticidal Activity : Compounds similar to this compound have demonstrated good lethal activities against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. For instance, a related compound exhibited lethal activity rates exceeding 70% against these insects .
- Fungicidal Activity : The compound has shown promising fungicidal activity against various fungal species. In particular, compounds with similar structural motifs displayed inhibition rates ranging from 55% to 86% against Sclerotinia sclerotiorum, outperforming standard fungicides like quinoxyfen .
Toxicity Studies
Toxicity assessments using zebrafish embryos indicate that some derivatives of this compound possess moderate toxicity levels, which is critical for evaluating their safety in agricultural applications. The LC50 values reported for structurally related compounds suggest a need for careful consideration during development .
Comparative Efficacy Table
| Compound | Target Organism | Inhibition Rate (%) | LC50 (mg/L) |
|---|---|---|---|
| Compound A | Sclerotinia sclerotiorum | 86.1 | 14.19 |
| Compound B | Mythimna separate | >70 | Not reported |
| Compound C | Helicoverpa armigera | >70 | Not reported |
| Compound D | Pyricularia oryae | 77.8 | Not reported |
Synthesis and Applications
The synthesis of this compound involves multi-step organic reactions that create the oxadiazole ring while attaching the diethylsulfamoyl group effectively . The versatility of this compound makes it suitable for further optimization in drug development and agricultural chemistry.
Q & A
Q. How can SAR studies guide the development of more potent analogues?
- Answer : Focus on:
- Sulfamoyl Modifications : Replace diethyl with cyclopropyl groups to enhance lipophilicity .
- Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
